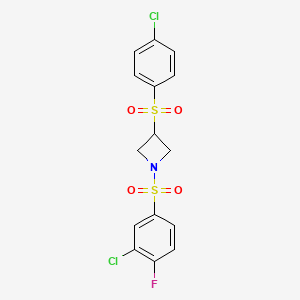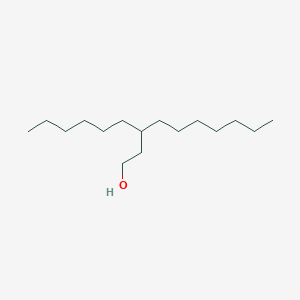
2-(ethylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thiophene rings will introduce a degree of aromaticity into the molecule, and the amide group could participate in hydrogen bonding. The ethylthio group may provide some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Compounds like 2-(ethylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide are often used in the synthesis of heterocyclic compounds, which have applications in various fields including pharmaceuticals and materials science. For example, Maruoka et al. (2001) reported on the synthesis of dihydrothieno(and furo)pyrimidines, which are useful in creating diverse organic molecules Maruoka, Yamagata, & Yamazaki, 2001.
Antimicrobial Properties : Some derivatives of thiophene compounds have shown potential in antimicrobial applications. For instance, Limban et al. (2011) discovered that certain acylthiourea derivatives exhibited antimicrobial activity against various bacterial and fungal strains Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011.
Material Science Applications : Thiophene-based compounds are also significant in material science, particularly in the development of polymers and solar cells. Cheng, Li, & Zhan (2014) utilized thiophene derivatives in the fabrication of efficient ternary blend polymer solar cells, highlighting their role in advancing solar energy technology Cheng, Li, & Zhan, 2014.
Crystal Structure Analysis : The structural analysis of thiophene derivatives, such as the one conducted by Sharma et al. (2016), provides essential insights into their chemical properties and potential applications in various fields Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016.
Electrochemical Characterization : Thiophene derivatives are studied for their electrochemical properties, which can be applied in sensors and other electronic devices. Beloglazkina et al. (2007) explored the adsorption and electrochemical characterization of certain thiophene derivatives on gold surfaces Beloglazkina, Majouga, Yudin, Rakhimov, Tarasevich, Zatonsky, & Zyk, 2007.
Mécanisme D'action
Target of Action
The primary targets of the compound “2-(Ethylthio)-N-((5-(Thiophene-2-Carbonyl)Thiophen-2-Yl)Methyl)Benzamide” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S3/c1-2-23-15-7-4-3-6-14(15)19(22)20-12-13-9-10-17(25-13)18(21)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOSRFWYKPFYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)
![3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2920921.png)
![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)


![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)
![7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2920931.png)
![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)

![N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2920940.png)
